molecular formula C7H6BrNO B582066 6-Bromo-4-methylnicotinaldehyde CAS No. 926294-07-7

6-Bromo-4-methylnicotinaldehyde

Cat. No. B582066
CAS RN: 926294-07-7
M. Wt: 200.035
InChI Key: VIURTWJYOMPUAX-UHFFFAOYSA-N
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Description

6-Bromo-4-methylnicotinaldehyde is a chemical compound with the molecular formula C7H6BrNO . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .


Molecular Structure Analysis

The molecular weight of 6-Bromo-4-methylnicotinaldehyde is 200.03 . The structure of similar compounds has been studied using techniques such as X-ray diffraction . Theoretical investigations of similar molecules have also been carried out using methods such as density functional theory .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-4-methylnicotinaldehyde are not available, chemists often use a combination of chemical reactions and stoichiometric calculations in a methodology called quantitative analysis .


Physical And Chemical Properties Analysis

6-Bromo-4-methylnicotinaldehyde is a solid and should be stored in an inert atmosphere at 2-8°C . Its average mass is 186.006 Da and its monoisotopic mass is 184.947617 Da .

Scientific Research Applications

Photolabile Protecting Group for Aldehydes and Ketones

6-Bromo-4-methylnicotinaldehyde has been explored for its use as a photoremovable protecting group for aldehydes and ketones under physiological conditions. This application is significant in organic synthesis, where selective protection and deprotection of functional groups are crucial. Such photolabile protecting groups are useful in the release of various compounds like benzaldehyde, piperonal, and acetophenone upon exposure to light (Lu et al., 2003).

Transformation in Anaerobic Environments

The compound has been studied in the context of its transformation by anaerobic bacteria. This research is relevant in environmental chemistry, particularly in understanding how halogenated compounds like 6-Bromo-4-methylnicotinaldehyde are altered in anaerobic conditions, which is important for assessing their environmental impact and degradation pathways (Neilson et al., 1988).

Radical Scavenging Activity

Studies on marine red algae have identified compounds structurally related to 6-Bromo-4-methylnicotinaldehyde, highlighting their potential in radical scavenging activities. This implies a possible application in developing antioxidants or therapeutic agents based on similar molecular frameworks (Li et al., 2008).

Synthesis of Complex Organic Compounds

Research has also explored the synthesis of various complex organic compounds using 6-Bromo-4-methylnicotinaldehyde as a starting material or intermediate. Such studies are important for the development of new pharmaceuticals and materials with specific properties (Gurjar et al., 2005).

Antioxidant Effect in Cellular Models

Further research includes the investigation of bromophenols, similar to 6-Bromo-4-methylnicotinaldehyde, for their antioxidant effects in cellular models. This is crucial in understanding the potential health benefits of these compounds and their mechanisms of action (Olsen et al., 2013).

Safety and Hazards

While specific safety data for 6-Bromo-4-methylnicotinaldehyde is not available, similar compounds often require careful handling. Users should avoid breathing dust, ensure adequate ventilation, and use personal protective equipment as required .

Future Directions

The future directions of 6-Bromo-4-methylnicotinaldehyde and similar compounds could involve developments in catalytic chemistry . This could include the discovery and development of catalysts evolving from trial-and-error to rational design, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes .

properties

IUPAC Name

6-bromo-4-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-2-7(8)9-3-6(5)4-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIURTWJYOMPUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730387
Record name 6-Bromo-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methylnicotinaldehyde

CAS RN

926294-07-7
Record name 6-Bromo-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-4-METHYLNICOTINALDEHYDE
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